4-Amino-6-methylpyrimidine-2,5-diol chemical structure and properties
4-Amino-6-methylpyrimidine-2,5-diol chemical structure and properties
Initiating Structural Analysis
I'm starting with a deep dive into the chemical structure of 4-Amino-6-methylpyrimidine-2,5-diol. Simultaneously, I'll be investigating its known properties: molecular weight, melting point, solubility, and spectral data. I will also be looking into its synthesis, reactivity, and potential applications.
Expanding Data Acquisition
I'm now focused on gathering information on experimental protocols for synthesis and analysis, as well as biological activity and toxicity data. The goal is a detailed technical guide, integrating structural data, properties, experimental protocols, and biological data, backed by citations and quantitative tables and diagrams where appropriate.
Exploring Initial Findings
I've initiated my exploration into "4-Amino-6-methylpyrimidine-2,5-diol." My initial query generated various, related compounds. Specifically, I've identified and started to examine "5-Amino -6-methylpyrimidine-2,4-diol," also known as "5-amino-6-methyluracil," gathering preliminary information.
Analyzing Structural Discrepancies
I've encountered a critical challenge: a definitive source for "4-Amino-6-methylpyrimidine-2,5-diol" is elusive. I've noted the potential for tautomerism within hydroxypyrimidines, leading to naming inconsistencies, and plan to address this directly. My focus will shift toward the closely related, well-documented isomer of "5-Amino -6-methylpyrimidine-2,4-diol," as the most prudent solution.
Addressing Compound Ambiguity
I'm now grappling with the compound's identity, acknowledging the scarcity of definitive sources for "4-Amino-6-methylpyrimidine-2,5-diol." I'll emphasize the tautomerism issue in hydroxypyrimidines, and shift my focus to "5-Amino-6-methylpyrimidine-2,4-diol," a well-documented isomer. I intend to extrapolate properties and possible syntheses, all the while fulfilling the guide's required structure and formatting.
Refining Focus & Scope
I've refined my strategy. Given the lack of direct data on the original compound, I'll concentrate on its isomer, "5-Amino-6-methylpyrimidine-2,4-diol," clearly stating the shift. My immediate aim is to compile its chemical structure, properties, synthesis, reactivity, and applications, ensuring a comprehensive guide.
Refining Research Scope
I'm now narrowing my focus to "5-Amino-6-methylpyrimidine-2,4-diol" (5-amino-6-methyluracil), acknowledging the scarcity of the original compound. I've begun to target searches for its structure, properties, and spectral data. I'm actively researching its synthesis, reactivity, potential applications, and experimental protocols for a comprehensive guide and synthesis. My goal is to synthesize the information clearly with full editorial control.
Analyzing Initial Data
I've hit a slight snag. The precise compound, "4-Amino-6-methylpyrimidine-2,5-diol," isn't immediately yielding dedicated resources. My preliminary investigations are centering on the closely related isomer, "5-Amino-6-methylpyrimidine-2,4-diol," as a starting point. This should provide foundational data to guide subsequent searches and comparisons.
Structuring the Guide
I've decided to structure the guide around "5-Amino-6-methylpyrimidine-2,4-diol," given the data availability. I'll explain the compound's relevance to the user's request and address the lack of information on the specific isomer. I've gathered key structural identifiers and computed properties from PubChem, and I've also found some safety hazard information. Although specific synthesis protocols are unavailable, I can infer general approaches from related pyrimidine syntheses.
Clarifying Scope & Content
I've decided on the structure. I'll begin by acknowledging the data limitations regarding the target compound, then pivot to 5-Amino-6-methylpyrimidine-2,4-diol, AKA 5-amino-6-methyluracil. I've collected structure identifiers, computed properties, safety data, and inferred synthesis routes from related compounds. I've also identified potential biological activity. Now I'll synthesize this into the guide, including Graphviz diagrams and a reference list.
Formulating the Guide
I'm now formulating the guide's structure, focusing on a clear presentation. The introduction will explain the initial ambiguity and then highlight 5-Amino-6-methylpyrimidine-2,4-diol as the guide's focus. I have gathered the chemical structure identifiers, including IUPAC name, CAS number, molecular weight, InChI, InChIKey, and SMILES. In addition, I have noted the physical/chemical properties, safety hazards, and inferred synthesis routes. I am also planning a section on potential biological activity and the expected spectral data, including NMR, IR, and mass spec. Finally, I will compile a reference list and use Graphviz diagrams.
